![molecular formula C26H23N3O5S B499966 METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE](/img/structure/B499966.png)
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and various functional groups such as carbamoyl, ethoxy, and sulfanyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Phenyl Group: The phenyl group can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Functional Group Modifications: The carbamoyl, ethoxy, and sulfanyl groups are introduced through various functional group transformations, including carbamoylation, etherification, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has various scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: It is used in research to understand its mechanism of action and interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with DNA replication and transcription pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 2-({[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]SULFAMOYL}METHYL)BENZOATE
- METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
Uniqueness
METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and its quinazoline core. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C26H23N3O5S |
|---|---|
Poids moléculaire |
489.5g/mol |
Nom IUPAC |
methyl 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-phenylquinazoline-7-carboxylate |
InChI |
InChI=1S/C26H23N3O5S/c1-3-34-22-12-8-7-11-20(22)27-23(30)16-35-26-28-21-15-17(25(32)33-2)13-14-19(21)24(31)29(26)18-9-5-4-6-10-18/h4-15H,3,16H2,1-2H3,(H,27,30) |
Clé InChI |
DSHIKILYXYVBHS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


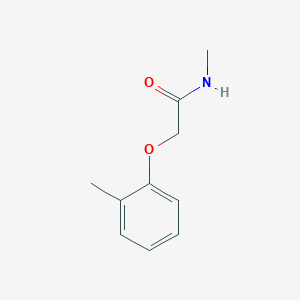
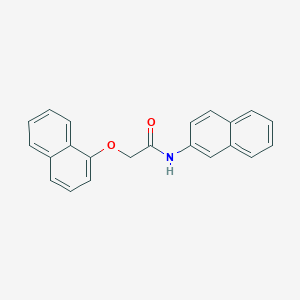
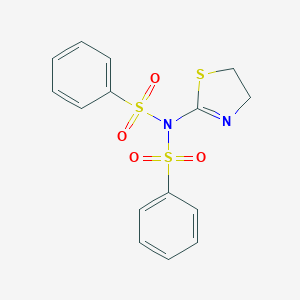
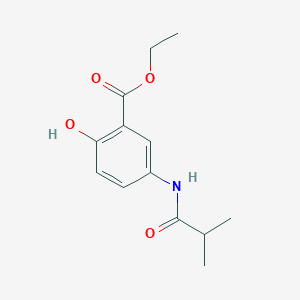
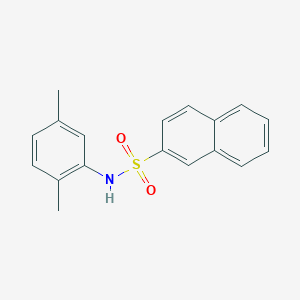
![4-Chloro-2-[(3,4-dimethoxybenzoyl)amino]phenyl 3,4-dimethoxybenzoate](/img/structure/B499890.png)
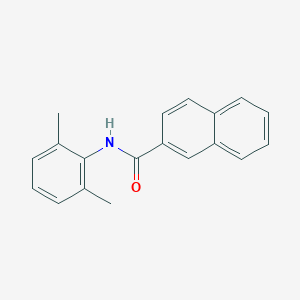
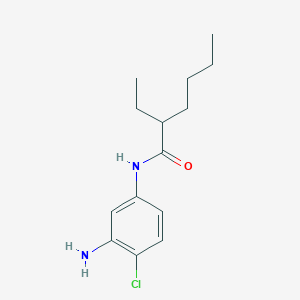
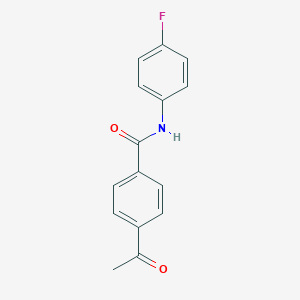

![1-(3-Chlorophenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B499897.png)



